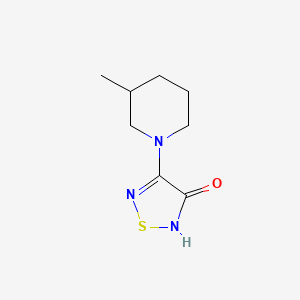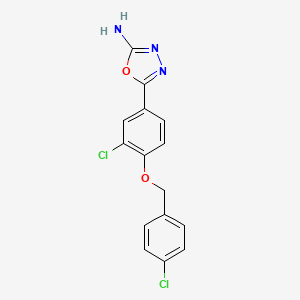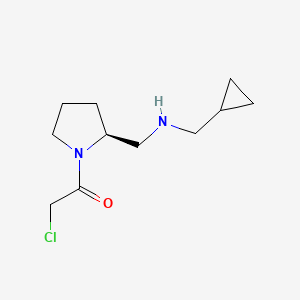
1-Ethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family It features a quinoline core with an ethyl group at the 1-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. Another method includes the Pfitzinger reaction, where isatin reacts with ethylamine in the presence of a base to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,1-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethylquinolin-4-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Quinoline-4,1-dione derivatives.
Reduction: 1-Ethylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Ethylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Ethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoline: The parent compound of 1-Ethylquinolin-4(1H)-one, lacking the ethyl and keto groups.
1-Methylquinolin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of a keto group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-2-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
DKWDDXCZKFLKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
